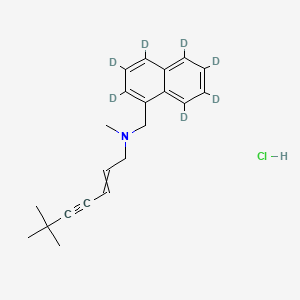

Terbinafine-d7 HCl

Beschreibung

Significance of Deuterated Analogs in Drug Development and Analysis

Among stable isotope-labeled compounds, deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), have garnered significant attention in drug development. pharmaffiliates.com This seemingly minor substitution can have a profound impact on the physicochemical properties of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown by enzymes, a phenomenon known as the kinetic isotope effect. clearsynthdiscovery.comnih.gov

This altered metabolic profile can offer several advantages, including:

Enhanced Pharmacokinetics: Slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing. pharmaffiliates.com

Improved Safety Profile: By reducing the formation of potentially toxic metabolites, deuteration can enhance the safety of a drug. medchemexpress.comclearsynthdiscovery.com

Deuterated compounds also serve as critical internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the non-deuterated drug in biological samples. pharmaffiliates.com

Overview of Terbinafine-d7 HCl as a Research Tool

Terbinafine (B446) is a synthetic allylamine (B125299) antifungal agent used to treat various fungal infections. nih.govresearchgate.net this compound is a deuterated analog of Terbinafine hydrochloride, where seven hydrogen atoms have been replaced with deuterium. axios-research.comaxios-research.com This specific isotopic labeling makes it an invaluable tool for researchers.

Its primary application lies in its use as an internal standard for the quantitative analysis of terbinafine in various biological matrices and pharmaceutical formulations. shu.ac.uk In a study investigating the absorption of terbinafine into a living skin equivalent model, this compound was used as an internal standard to quantify the concentration of the active drug within the tissue. shu.ac.uk This allows for accurate and reliable measurements, which are crucial for pharmacokinetic and drug delivery studies. nih.govshu.ac.uk

Rationale for Comprehensive Academic Investigation of this compound

A thorough academic investigation into this compound is warranted due to its specialized and critical role in pharmaceutical research. Understanding its synthesis, characterization, and application provides a deeper insight into the broader utility of stable isotope labeling in modern drug development. By serving as a well-characterized internal standard, this compound facilitates the generation of high-quality, reproducible data in studies of terbinafine. axios-research.comshu.ac.uk This, in turn, supports the development of new formulations and a better understanding of the drug's behavior in the body. The principles demonstrated through the use of this compound are applicable to a wide array of other drug molecules where precise quantification is essential.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/i6D,7D,10D,11D,12D,13D,14D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMISRWJRUSYEX-JOUZVVBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)CC=CC#CC(C)(C)C)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for Terbinafine D7 Hcl

Historical Perspectives on Deuterium (B1214612) Incorporation in Pharmaceutical Reference Standards

The use of deuterium, a stable isotope of hydrogen, in scientific research dates back to the 1960s. assumption.eduassumption.edu Initially, its primary application was as a tool to simplify and interpret complex Nuclear Magnetic Resonance (NMR) spectra and as an internal standard for mass spectrometry. assumption.eduassumption.edu Deuterated compounds are ideal as internal standards because they are chemically almost identical to their non-deuterated counterparts but have a distinct mass, allowing for precise quantification in complex biological samples. musechem.comclearsynth.com

In recent decades, the role of deuterium has expanded significantly from an analytical tool to a strategic component in drug development itself. nih.gov This "deuterium switch" approach involves replacing hydrogen with deuterium at specific metabolically vulnerable sites in a drug molecule. nih.govacs.org The greater mass of deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. musechem.commusechem.com This can improve a drug's pharmacokinetic profile. nih.govacs.org The evolution of this strategy was marked by the first FDA approval of a deuterated drug, Deutetrabenazine, in 2017, underscoring the therapeutic potential of deuteration. nih.govacs.org

Chemical Synthesis Pathways for Terbinafine (B446) Deuteration

The synthesis of Terbinafine-d7 HCl involves a multi-step process where the core structure of terbinafine is assembled from deuterated precursors. The general, non-deuterated synthesis of terbinafine hydrochloride involves the condensation of N-methyl-1-naphthylmethylamine with an appropriate side chain, followed by salt formation with hydrochloric acid. google.comsci-hub.se

For this compound, the synthetic challenge lies in the preparation of the deuterated naphthalene (B1677914) precursor. A common strategy is to use a direct hydrogen-deuterium exchange reaction on a suitable naphthalene starting material. rsc.org This can be achieved using methods like chemical deuteration in high-pressure Parr reactors with deuterium oxide (D₂O) at elevated temperatures, often in the presence of a catalyst. ansto.gov.au Another approach is the use of a flow synthesis method, where a raw material solution and D₂O are passed over a catalyst (e.g., platinum on alumina) under heat, which can offer high efficiency for deuterating aromatic compounds. tn-sanso.co.jp Once the deuterated naphthalene building block is synthesized, it is incorporated into the final molecule using established synthetic routes for terbinafine. google.com

Specific Isotopic Labeling Sites (e.g., Naphthalene Ring Deuteration)

The nomenclature "Terbinafine-d7" specifies that seven hydrogen atoms in the parent molecule have been replaced by deuterium atoms. In the case of this compound, these seven deuterium atoms are located on the naphthalene ring. synzeal.com The precise chemical name is (E)-N,6,6-trimethyl-N-((naphthalen-1-yl-d7)methyl)hept-2-en-4-yn-1-amine hydrochloride. synzeal.com This specific placement is critical for its function as an internal standard, as it provides a significant and stable mass shift without altering the chemical properties of the reactive parts of the molecule.

Multi-step Synthetic Routes and Yield Optimization

The synthesis of this compound is inherently a multi-step process. A plausible route involves:

Yield optimization is crucial at each stage. Innovations like batch-flow hybrid synthesis have been developed for terbinafine precursors to improve safety, selectivity, and throughput by allowing for precise control over reaction variables and eliminating the need to isolate volatile or hazardous intermediates. d-nb.inforesearchgate.net

Purification Techniques for this compound

After synthesis, purification is essential to remove unreacted starting materials, byproducts, and any partially deuterated species. Standard chromatographic techniques are widely employed for the purification of deuterated compounds. ansto.gov.au

These methods include:

A significant challenge in purification is that common techniques often struggle to separate isotopic mixtures, such as a d6 or d5 species from the desired d7 product, due to their nearly identical physical properties. nih.govmarquette.edu This highlights the importance of achieving high isotopic incorporation during the synthesis phase.

Isotopic Enrichment and Purity Assessment

The utility of this compound as a reference standard is entirely dependent on its isotopic and chemical purity. A combination of advanced analytical techniques is used to verify these parameters. rsc.orgresearchgate.net

A robust strategy involves the dual use of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org

The following table summarizes the primary techniques for purity and enrichment assessment:

| Technique | Purpose | Key Findings | References |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS / LC-MS) | Isotopic Enrichment Analysis | Determines the relative abundance of each isotopologue (d0-d7) to calculate overall % deuteration. | rsc.org, rsc.org, nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C) | Structural Integrity & Label Position | Confirms the specific sites of deuteration and verifies the correct chemical structure. | rsc.org, ansto.gov.au, ansto.gov.au |

| Molecular Rotational Resonance (MRR) Spectroscopy | Emerging Technique for Precise Analysis | Can distinguish between isotopomers of the same mass, overcoming a limitation of MS. | brightspec.com, marquette.edu |

Challenges and Innovations in Deuterated Compound Synthesis for Research

The synthesis of deuterated compounds like this compound for research purposes is accompanied by a unique set of challenges and is a continuous area of innovation.

Key Challenges:

Recent Innovations:

The table below outlines these challenges and innovations:

| Category | Description | References |

|---|---|---|

| Challenges | High cost of deuterium sources and reagents. | , resolvemass.ca |

| Complex synthetic routes requiring precise control to ensure high isotopic enrichment. | musechem.com, nih.gov | |

| Difficulty in purifying the final product to remove partially deuterated species. | nih.gov, marquette.edu | |

| Innovations | Development of highly efficient and selective catalysts (e.g., Iridium, Ruthenium-based). | musechem.com, acs.org |

| Implementation of continuous flow and microwave-assisted synthesis for better control and safety. | tn-sanso.co.jp, researchgate.net | |

| Emergence of novel methods like photoredox and electrocatalysis for milder reaction conditions. | oaepublish.com, rsc.org |

Advanced Analytical Characterization of Terbinafine D7 Hcl

Spectroscopic Techniques for Structural Elucidation and Isotopic Purity Confirmation

Spectroscopic methods are fundamental in verifying the identity and isotopic composition of Terbinafine-d7 HCl. These techniques provide detailed information on the molecular structure and the success of the deuterium (B1214612) labeling process.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structural integrity and assessing the extent of deuteration. wikipedia.orgcreative-proteomics.com For this compound, the seven deuterium atoms are located on the naphthalene (B1677914) ring. nih.gov

¹H NMR (Proton NMR): In ¹H NMR analysis, the key indicator of successful labeling is the significant reduction or complete absence of signals corresponding to the protons of the naphthalene ring. The remaining signals from the protons on the hepten-yn-amine side chain should be consistent with the structure of unlabeled terbinafine (B446).

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com A ²H NMR spectrum of this compound would show signals in the aromatic region, confirming the presence and chemical environment of the deuterium atoms on the naphthalene ring. nih.gov This provides quantitative data on the deuterium content at specific molecular positions. sigmaaldrich.comnih.gov

Table 1: Representative ¹H NMR Data for the Non-Deuterated Positions of Terbinafine (Note: Data is based on typical values for the terbinafine structure; exact shifts can vary based on solvent and experimental conditions.)

| Proton Assignment | Typical Chemical Shift (δ) ppm |

|---|---|

| C(CH₃)₃ | ~1.0 - 1.2 |

| N-CH₃ | ~2.2 - 2.4 |

| =CH-CH₂-N | ~3.1 - 3.3 |

| N-CH₂-Ar | ~3.8 - 4.0 |

Mass spectrometry (MS) is indispensable for verifying the molecular weight and confirming the isotopic distribution of this compound. wikipedia.orgcreative-proteomics.com Techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly employed. researchgate.net

The molecular formula for the deuterated free base is C₂₁H₁₈D₇N, leading to a molecular weight of approximately 298.5 g/mol , compared to 291.4 g/mol for the unlabeled compound. synzeal.com The HCl salt has a molecular weight of approximately 334.9 g/mol . nih.govscbt.com MS analysis confirms this mass shift. The mass spectrum will display a cluster of peaks for the molecular ion, with the most abundant peak corresponding to the species with seven deuterium atoms. This allows for the calculation of isotopic purity. In bioanalytical methods, specific mass-to-charge ratio (m/z) transitions are monitored for quantification, such as m/z 299.1 → 148.2 for Terbinafine-d7 and m/z 292.2 → 141.1 for unlabeled Terbinafine. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₂₁H₁₈D₇N·HCl | Confirms atomic composition. scbt.com |

| Molecular Weight | ~334.93 g/mol | Verifies the mass including the seven deuterium atoms and HCl salt. clearsynth.comscbt.com |

| m/z Transition (MRM) | 299.1 → 148.2 | Used for specific detection and quantification in LC-MS/MS assays. researchgate.netbioone.org |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. In this compound, the substitution of hydrogen with deuterium on the naphthalene ring leads to predictable changes in the vibrational spectra. researchgate.net

The most significant change is the appearance of C-D (carbon-deuterium) stretching and bending modes, which occur at lower frequencies (wavenumbers) than the corresponding C-H modes due to the heavier mass of deuterium. cdnsciencepub.comcdnsciencepub.com For example, aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, whereas C-D stretching vibrations are expected at approximately 2200-2300 cm⁻¹. The presence of these C-D bands and the attenuation of the aromatic C-H bands serve as definitive proof of deuteration. researchgate.net

Mass Spectrometry (MS) for Isotopic Distribution and Molecular Weight Verification

Chromatographic Methods for Chemical Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the chemical purity of this compound and identifying any potential byproducts or related impurities.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of terbinafine and its related substances. nih.gov A reversed-phase HPLC method coupled with a UV or Photodiode Array (PDA) detector is typically used. ajrconline.org The PDA detector is particularly useful as it can scan a range of wavelengths simultaneously, helping to distinguish the main compound from impurities based on their UV spectra.

A typical method involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. rjptonline.orgresearchgate.net The purity is generally expected to be greater than 95%. lgcstandards.com Detection is often performed at wavelengths such as 224 nm or 230 nm, where the naphthalene chromophore exhibits strong absorbance. ijnrd.orgajrconline.orgrjptonline.org

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Methanol (B129727) : Water (pH 7.5) in a ratio of 20:10:10 (v/v/v) ajrconline.org |

| Flow Rate | 1.0 mL/min ajrconline.org |

| Detection | UV/PDA at 224 nm or 230 nm ajrconline.orgrjptonline.org |

| Injection Volume | 20 µL ajrconline.org |

Gas Chromatography (GC) is a suitable technique for identifying and quantifying volatile byproducts that may be present from the synthesis of this compound. The compound itself is volatile at its melting point (204-208°C). researchgate.netbibliomed.org A GC method, often using a flame ionization detector (FID), can separate thermally stable and volatile impurities.

A validated GC method for unlabeled terbinafine utilized a Zebron DB drug column with a temperature program starting at 230°C and ramping up to 250°C. researchgate.netjapsonline.com This approach can effectively separate terbinafine from any low molecular weight starting materials or solvent residues.

Table 4: Example GC Method Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Zebron DB drug column researchgate.net |

| Detector | Flame Ionization Detector (FID) researchgate.net |

| Temperature Program | 230°C to 240°C at 5°C/min, then to 250°C at 3°C/min researchgate.net |

| Analyte Retention Time | ~8.5 minutes (for unlabeled Terbinafine) japsonline.com |

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

Thermogravimetric Analysis (TGA) for Thermal Stability and Water Content

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of a compound. The analysis involves monitoring the mass of a sample as it is heated at a constant rate. For Terbinafine HCl, the non-labeled counterpart, TGA reveals that the compound is thermally stable up to significant temperatures. researchgate.net

Studies on Terbinafine HCl have shown that initial weight loss, often attributable to the evaporation of adsorbed or bound water, can occur at temperatures ranging from 50°C to 150°C. mdpi.com Significant thermal degradation for the non-labeled compound typically begins at temperatures around 195°C to 200°C and proceeds more rapidly between 200°C and 400°C. mdpi.comnih.gov One study noted that drug decomposition occurs almost immediately after its melting point. conicet.gov.ar Another investigation using a heating ramp of 20°C/min found that degradation of the terbinafine salt form was evident between 200 and 280°C, specifically at 221.25°C. nih.gov

The thermal behavior of this compound is expected to be very similar to that of the unlabeled compound. TGA provides critical data for determining the appropriate storage and handling conditions for this compound as a reference material. The absence of significant weight loss at lower temperatures would indicate a low water content, a key purity parameter.

Table 1: TGA Data for Terbinafine HCl (Representative)

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

|---|---|---|

| 25 - 150 | < 1% | Loss of adsorbed water. mdpi.com |

| 150 - 200 | Minimal | Onset of thermal degradation. mdpi.com |

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray Diffraction (XRD) is an indispensable tool for elucidating the solid-state structure of a compound, confirming its crystalline nature, and identifying different polymorphic forms. google.com Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact a drug's physical properties. google.com

For Terbinafine HCl, XRD studies have confirmed its crystalline nature, characterized by sharp, high-intensity peaks at specific diffraction angles (2θ). ijbpas.comjmpas.com The structural characterization of Terbinafine HCl from high-resolution synchrotron powder X-ray data has identified a monoclinic cell with space group P2₁/n. rsc.org Specific characteristic peaks for Terbinafine HCl have been reported at 2θ values of approximately 5.94°, 9.7°, 15.90°, 19.65°, 20.03°, 21.56°, 24.12°, and 25.36°. jmpas.com Another study identified characteristic peaks for a crystalline form of Terbinafine at about 9.5, 15.7, 18.0, 19.2, 21.9, and 24.2 ± 0.2 degrees two-theta. google.com

The presence of deuterium in this compound is not expected to alter the fundamental crystalline structure compared to its non-labeled analog. However, XRD analysis is crucial to confirm that the labeled compound crystallizes in the expected form and to identify any potential polymorphic variations that could arise during its synthesis and purification. The consistency of the crystal form is vital for a reference standard to ensure lot-to-lot reproducibility. In some cases, the interaction with other substances can lead to a change from a crystalline to a more amorphous form, which is also detectable by a reduction in the intensity and broadening of XRD peaks. jmpas.comijpsonline.com

Table 2: Characteristic XRD Peaks for Terbinafine HCl

| Diffraction Angle (2θ) | Relative Intensity |

|---|---|

| 5.94° | Present |

| 9.7° | Present |

| 15.90° | Present |

| 19.65° | Present |

| 20.03° | Present |

| 21.56° | Present |

| 24.12° | High |

| 25.36° | Present |

Note: This table is a composite of reported peaks and intensities may vary between studies and instruments. ijbpas.comjmpas.com

Quality Control and Reference Standard Certification for Labeled Compounds

The certification of this compound as a reference standard involves a comprehensive quality control process to ensure its identity, purity, and stability. axios-research.com As an isotopically labeled compound, it is primarily used as an internal standard in quantitative analysis, often by mass spectrometry. eppltd.comsynzeal.com

The certification process for such standards is rigorous and often performed under quality management systems like ISO 17034, which specifies the requirements for reference material producers. isotope.com A Certificate of Analysis (CoA) is provided, which includes a comprehensive data package with supporting analytical data. eppltd.comcriver.com

Key components of the quality control and certification include:

Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the molecular structure and the position of the deuterium labels.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is commonly used to determine the chemical purity of the compound. eppltd.com The isotopic purity and enrichment are determined using high-resolution mass spectrometry. synzeal.comcriver.com

Physical Data: The CoA will typically include physical data such as appearance and melting point. eppltd.com

Ancillary Tests: Other tests such as Karl Fischer titration for water content and residual solvent analysis by ¹H NMR are also performed to provide a complete purity profile. eppltd.com

For a stable isotope-labeled compound to be used as an internal reference standard in regulated studies, a Good Laboratory Practice (GLP) certificate of analysis may be required. criver.com This ensures that the standard meets the high-quality requirements for regulatory submissions. synzeal.comcriver.com Organizations like the US Pharmacopeia (USP) provide reference standards that are rigorously tested by multiple laboratories to confirm accuracy and reproducibility. avantorsciences.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Terbinafine hydrochloride |

Applications of Terbinafine D7 Hcl in Bioanalytical Method Development

Role as an Internal Standard in Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Terbinafine-d7 HCl is the preferred internal standard in LC-MS/MS assays for the quantification of Terbinafine (B446) in biological samples such as human plasma. researchgate.netnih.govresearchgate.net The rationale for using a stable isotope-labeled internal standard like this compound is to account for potential variability during sample preparation and analysis. shu.ac.uk Since this compound is chemically identical to Terbinafine, apart from the seven deuterium (B1214612) atoms, it exhibits similar behavior during extraction, chromatography, and ionization. shu.ac.uk This mimicry allows it to compensate for variations in sample recovery and matrix effects, leading to more accurate and precise quantification of the target analyte. shu.ac.uk

Method Development for Terbinafine Quantification

The development of robust LC-MS/MS methods for Terbinafine quantification heavily relies on the use of this compound as an internal standard. nih.govijnrd.org These methods are crucial for pharmacokinetic and bioequivalence studies, which assess the absorption, distribution, metabolism, and excretion of a drug. researchgate.netnih.govresearchgate.net

A common approach involves the precipitation of proteins from plasma samples using a solvent like acetonitrile (B52724). nih.govijnrd.org The resulting supernatant, containing both Terbinafine and the added this compound, is then injected into the LC-MS/MS system for analysis. nih.govcabidigitallibrary.org Chromatographic separation is typically achieved using a C18 column with a mobile phase consisting of an aqueous component (often containing formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.netnih.govijnrd.org The use of gradient elution, where the mobile phase composition changes over time, allows for the efficient separation of Terbinafine from other components in the sample. nih.govijnrd.org

Optimization of Electrospray Ionization (ESI) Parameters for this compound

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS/MS that allows for the analysis of thermally labile molecules like Terbinafine. researchgate.netnih.gov Optimization of ESI parameters is crucial for achieving maximum sensitivity and a stable signal for both Terbinafine and this compound. These parameters are typically optimized by infusing a standard solution of the analytes directly into the mass spectrometer.

Key ESI parameters that are optimized include:

Capillary Voltage: The voltage applied to the ESI needle. A typical value is around 3.0 kV. shu.ac.uk

Cone Voltage: The voltage applied to the sampling cone, which helps in desolvation and ion transmission. A representative value is 35.0V. shu.ac.uk

Source Temperature: The temperature of the ion source, which aids in solvent evaporation. A common setting is 140°C. shu.ac.uk

Desolvation Temperature: The temperature of the heated nitrogen gas used to assist in desolvation. This is often set around 250°C. shu.ac.uk

Desolvation Gas Flow: The flow rate of the desolvation gas, typically around 1000 L/hr. shu.ac.uk

Cone Gas Flow: The flow rate of the gas around the cone, which helps to prevent solvent droplets from entering the mass spectrometer. A typical value is 50 L/hr. shu.ac.uk

These parameters are adjusted to maximize the signal intensity of the precursor ions for both Terbinafine and this compound.

Multiple Reaction Monitoring (MRM) Transitions for Selective Detection

For highly selective and sensitive quantification, LC-MS/MS methods employ multiple reaction monitoring (MRM). In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. The precursor ion is the protonated molecule of the analyte ([M+H]+), and the product ions are fragments generated by collision-induced dissociation in the mass spectrometer.

The selection of appropriate MRM transitions is a critical step in method development. The transitions for Terbinafine and its deuterated internal standard, Terbinafine-d7, are chosen to be specific and to provide a strong signal.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Terbinafine | 292.5 | 141.1 | nih.govresearchgate.net |

| This compound | 299.5 | 148.1 | nih.govresearchgate.net |

| Terbinafine | 292.2 | 141.1 | researchgate.netdntb.gov.ua |

| Terbinafine-d7 | 299.1 | 148.2 | researchgate.netdntb.gov.ua |

| Terbinafine | 292.3 | 141.1 | shu.ac.uk |

| Terbinafine-d7 | 299 | 148 | shu.ac.uk |

Validation Parameters for LC-MS/MS Methods Utilizing this compound

Once an LC-MS/MS method using this compound as an internal standard is developed, it must be validated to ensure its reliability and accuracy for the intended application. Method validation is performed according to guidelines from regulatory agencies and involves the assessment of several key parameters.

Linearity and Calibration Range Establishment

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. To establish linearity, a series of calibration standards are prepared by spiking a blank biological matrix (e.g., plasma) with known concentrations of Terbinafine and a fixed concentration of this compound. nih.govshu.ac.uk The peak area ratios of the analyte to the internal standard are then plotted against the corresponding concentrations, and a calibration curve is constructed using a linear regression model. scielo.br

The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise. The established calibration ranges for Terbinafine in human plasma can vary between different studies, reflecting the specific requirements of the bioanalytical method.

| Calibration Range (ng/mL) | Correlation Coefficient (r²) | Biological Matrix | Reference |

|---|---|---|---|

| 2.00–1200 | Not specified | Human Plasma | nih.govresearchgate.net |

| 1.00–2000 | ≥ 0.9984 | Human Plasma | researchgate.netdntb.gov.ua |

| 1-10000 | 0.9992 (normalized) | Acetonitrile/Water | shu.ac.uk |

Precision and Accuracy Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (%CV). Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is typically expressed as the relative error (%RE).

Both precision and accuracy are assessed at multiple concentration levels within the calibration range, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. These assessments are performed on the same day (intra-batch precision and accuracy) and on different days (inter-batch precision and accuracy) to evaluate the method's reproducibility over time.

| Parameter | Concentration Levels | Intra-batch | Inter-batch | Reference |

|---|---|---|---|---|

| Precision (%CV) | Low, Medium, High QC | <8.2% | <8.2% | nih.govresearchgate.net |

| Accuracy (%RE) | Low, Medium, High QC | -6.5% to 10.2% | -6.5% to 10.2% | nih.govresearchgate.net |

| Precision (%CV) | Low, Medium, High QC | 1.8-3.2% | 2.1-4.5% | researchgate.netdntb.gov.ua |

| Accuracy | 10% and 50% DMI | Not specified | No significant difference between QMSI and LC/MS/MS | shu.ac.uk |

Sensitivity: Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In the context of Terbinafine analysis, various methods have reported a range of LOD and LOQ values, which are influenced by the analytical technique, instrumentation, and matrix. For instance, a UV-spectrophotometric method for terbinafine hydrochloride in bulk and formulations reported an LOD of 1.30 µg and an LOQ of 0.42 µg. phmethods.net Another study using UV-spectrophotometry in a methanolic solution established an LOD of 0.11 µg/mL and an LOQ of 0.33 µg/mL. nih.gov High-performance thin-layer chromatography (HPTLC) has demonstrated even greater sensitivity, with LOD and LOQ values of 0.0012 µ g/spot and 0.0036 µ g/spot , respectively. nih.gov

When employing more advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the sensitivity is significantly enhanced. In a quantitative analysis of terbinafine in a living skin equivalent model, the LOD and LOQ were found to be 1.30 ng/mm² and 3.93 ng/mm², respectively. shu.ac.uk For the same study, LC/MS/MS measurements of homogenized epidermal tissue yielded an LOD of 0.42 µg/mL and an LOQ of 1.27 µg/mL. shu.ac.uk A separate UPLC-MS/MS method developed for human plasma analysis reported a lower limit of quantification (LLOQ) of 1.00 ng/mL. nih.gov

The following table summarizes the LOD and LOQ values for Terbinafine from various analytical methods.

| Analytical Method | Matrix/Solvent | LOD | LOQ |

| UV-Spectrophotometry | Bulk/Formulation | 1.30 µg | 0.42 µg |

| UV-Spectrophotometry | Methanol | 0.11 µg/mL | 0.33 µg/mL |

| HPTLC | - | 0.0012 µ g/spot | 0.0036 µ g/spot |

| Ion-Pair RP-LC | Tablets | 1.21 µg/mL | 3.67 µg/mL |

| MALDI-MSI | Living Skin Equivalent | 1.30 ng/mm² | 3.93 ng/mm² |

| LC/MS/MS | Living Skin Equivalent | 0.42 µg/mL | 1.27 µg/mL |

| UPLC-MS/MS | Human Plasma | - | 1.00 ng/mL |

| LC-MS/MS | Human Plasma | - | 2.00 ng/mL |

| TD-ESI/MS/MS | - | 1-10 ng/mL | - |

| Green Gas Chromatography | - | 0.88 µg/ml | 2.69 µg/ml |

Matrix Effects and Recovery Evaluation

In bioanalytical method development, assessing matrix effects and recovery is crucial for ensuring the accuracy of quantification. biotage.com Matrix effects refer to the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix, leading to ion suppression or enhancement. biotage.com Recovery is a measure of the efficiency of the extraction process.

This compound is essential for compensating for these phenomena. By comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution, the matrix effect can be quantified. Similarly, recovery is determined by comparing the analyte's response in a pre-extraction spiked sample to the post-extraction spiked sample. biotage.com

In a UPLC-MS/MS method for terbinafine in human plasma, liquid-liquid extraction was employed using an ethyl acetate: n-hexane solvent mixture. researchgate.net The use of Terbinafine-d7 as an internal standard helped to ensure that any variability in extraction or matrix effects was accounted for, leading to reliable quantification. researchgate.net Another LC-MS/MS method for terbinafine in human plasma utilized protein precipitation with acetonitrile, with Terbinafine-d7 serving as the internal standard to mitigate matrix effects and ensure accurate results. researchgate.netnih.gov Studies have shown that with proper method validation, including the evaluation of matrix effects and recovery, the developed assays demonstrate acceptable accuracy and precision. nih.govresearchgate.net

Stability Studies of this compound in Analytical Solvents and Biological Matrices

The stability of both the analyte and the internal standard, this compound, under various storage and processing conditions is a critical parameter in bioanalytical method validation. Stability studies are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Research has indicated that Terbinafine hydrochloride can undergo degradation in solution, highlighting the importance of stability assessments. um.edu.mt Forced degradation studies, which involve subjecting the drug to stress conditions like acid, base, oxidation, and heat, are performed to identify potential degradation products and to develop stability-indicating methods.

Validated LC-MS/MS methods for terbinafine in human plasma have included comprehensive stability evaluations. researchgate.netresearchgate.net These studies typically assess the stability of terbinafine and Terbinafine-d7 in plasma samples under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability. The results of these studies have generally shown that terbinafine is stable in human plasma under typical storage and handling conditions, ensuring the integrity of the samples and the reliability of the analytical data. researchgate.netresearchgate.netnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful technique for the quantification of terbinafine in biological matrices, offering high sensitivity, selectivity, and throughput. nih.govdntb.gov.ua The use of this compound as an internal standard is a cornerstone of these methods.

Several UPLC-MS/MS methods have been developed and validated for the determination of terbinafine in human plasma. nih.govresearchgate.netresearchgate.net These methods typically involve a sample preparation step, such as liquid-liquid extraction or protein precipitation, followed by chromatographic separation on a sub-2 µm particle column and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govresearchgate.netresearchgate.net

The MRM transitions monitored for terbinafine and its deuterated internal standard, Terbinafine-d7, are highly specific. For terbinafine, the transition is typically m/z 292.2 → 141.1, while for Terbinafine-d7, it is m/z 299.1 → 148.2 or m/z 299.5 → 148.1. shu.ac.ukresearchgate.netresearchgate.netnih.gov This high specificity, combined with the chromatographic separation, allows for the accurate quantification of terbinafine even at low concentrations in complex biological matrices.

The advantages of UPLC-MS/MS methods include small plasma volume requirements (e.g., 100 µL), short analysis times, and high sensitivity, with linear ranges often spanning from 1.00 to 2000 ng/mL. nih.govresearchgate.net These methods have been successfully applied to pharmacokinetic and bioequivalence studies of terbinafine. nih.govresearchgate.netresearchgate.net

The table below details the parameters of various UPLC-MS/MS and LC-MS/MS methods.

| Parameter | UPLC-MS/MS nih.govresearchgate.net | LC-MS/MS researchgate.netnih.gov |

| Internal Standard | Terbinafine-d7 | Terbinafine-d7 |

| Sample Preparation | Liquid-liquid extraction | Protein precipitation |

| Chromatography Column | BEH C18 (50 x 2.1 mm, 1.7 µm) | C18 column |

| Mobile Phase | Acetonitrile-8.0 mM ammonium (B1175870) formate, pH 3.5 (85:15, v/v) | 0.1% formic acid in water and methanol (gradient) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Terbinafine) | m/z 292.2 → 141.1 | m/z 292.5 → 141.1 |

| MRM Transition (Terbinafine-d7) | m/z 299.1 → 148.2 | m/z 299.5 → 148.1 |

| Linearity Range | 1.00–2000 ng/mL | 2.00–1200 ng/mL |

Ambient Ionization Mass Spectrometry Techniques (e.g., TD-ESI/MS/MS) in Quantitative Analysis

Ambient ionization mass spectrometry (AIMS) techniques allow for the direct analysis of samples in their native environment with minimal or no sample preparation. wikipedia.org Thermal Desorption-Electrospray Ionization/Mass Spectrometry (TD-ESI/MS) is one such technique that has been applied to the analysis of terbinafine. jfda-online.com

In a study investigating the distribution of ingested terbinafine on the skin, TD-ESI/MS/MS was used for the rapid detection of the drug in sebum samples. jfda-online.com This approach offers the advantage of in-situ and real-time analysis, with each analysis completed within 30 seconds. jfda-online.com The method demonstrated good repeatability and a detection sensitivity in the range of 0.1 ng/mL. jfda-online.com

For quantitative analysis using TD-ESI/MS/MS, a multiple reaction monitoring (MRM) transition of m/z 292/141 for protonated terbinafine was monitored. jfda-online.com The study established a limit of detection (LOD) for terbinafine between 1 and 10 ng/mL and achieved good linearity for quantification in the concentration range of 1 to 100 ng/mL. jfda-online.com These findings suggest the potential of ambient ionization techniques for rapid pharmacokinetic studies and personalized medicine applications. jfda-online.com

Imaging Mass Spectrometry (MALDI-MSI) for Spatial Distribution Studies

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI) is a powerful, label-free technique that enables the visualization of the spatial distribution of molecules, including drugs and their metabolites, within tissue sections. uochb.cztechnologynetworks.com This technique combines the sensitivity of mass spectrometry with spatial information, providing valuable insights into drug penetration, distribution, and localization at a tissue and cellular level. technologynetworks.comnih.gov

In the context of terbinafine analysis, MALDI-MSI has been utilized to quantitatively investigate the absorption of terbinafine hydrochloride into a living skin equivalent model. shu.ac.uk In these studies, this compound is applied to the tissue as an internal standard, often by microspotting, to correct for variations in ionization efficiency across the tissue and to enable accurate quantification. shu.ac.uk

The analysis involves acquiring mass spectra across a defined grid on the tissue section. By plotting the intensity of the specific ion corresponding to terbinafine (or its fragment ion, e.g., m/z 141) and the internal standard (Terbinafine-d7 fragment ion, e.g., m/z 148), a quantitative image of the drug's distribution can be generated. shu.ac.ukresearchgate.net Normalizing the analyte signal to the internal standard signal significantly improves the linearity of the calibration curve. shu.ac.uk

MALDI-MSI studies have successfully quantified terbinafine concentrations in the epidermal region of skin models and have been used to assess the effect of penetration enhancers. shu.ac.uk The quantitative data obtained from MALDI-MSI has shown good correlation with results from traditional LC/MS/MS analysis of tissue homogenates, validating its use for spatial quantification. shu.ac.uk

Investigation of Terbinafine Metabolism Using Terbinafine D7 Hcl

In Vitro Metabolic Stability Studies with Deuterated Terbinafine (B446)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic clearance of a drug. These assays measure the rate at which a drug is metabolized by drug-metabolizing enzymes. The use of a deuterated analog like Terbinafine-d7 HCl is central to the precise quantification required in these studies, where it often serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.govresearchgate.netcabidigitallibrary.org

To investigate the metabolism of terbinafine, researchers utilize subcellular fractions and cellular systems that contain the primary enzymes responsible for drug biotransformation.

Liver Microsomes : These are vesicles formed from the endoplasmic reticulum of liver cells and are a rich source of cytochrome P450 (CYP) enzymes, the major family of enzymes involved in Phase I metabolism. researchgate.netnih.gov Incubating terbinafine in the presence of human liver microsomes allows for the characterization of its primary metabolic pathways. nih.govnih.gov In such experiments, this compound is used as an internal standard to ensure accurate quantification of the parent drug's depletion over time. nih.govcabidigitallibrary.org

Hepatocytes : Intact liver cells (hepatocytes) provide a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters. Incubations with hepatocytes can offer a more complete picture of a drug's metabolic fate, including the formation of subsequent conjugated metabolites.

The stability of the internal standard is crucial for a reliable bioanalytical method, which relies on the analyte/internal standard response ratio for quantification. researchgate.net this compound serves this purpose effectively in studies involving both microsomal and hepatocyte systems.

A key advantage of using this compound is in the identification of metabolites. When terbinafine is incubated in an in vitro system, it is converted into various metabolic products. The primary biotransformation pathways for terbinafine include N-demethylation, deamination, oxidation of the alkyl side chain, and dihydrodiol formation. nih.gov One particularly notable metabolite is a reactive allylic aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which is formed via N-dealkylation pathways. researchgate.netnih.govnih.gov

When a mixture of terbinafine and this compound is used, or when Terbinafine-d7 is studied on its own, the resulting metabolites retain the deuterium (B1214612) label. In mass spectrometry analysis, each metabolite will appear as a pair of peaks—one for the unlabeled metabolite and one for the deuterated metabolite—separated by a specific mass difference (in this case, up to 7 Daltons). This "isotope signature" allows for the unambiguous identification of drug-related material from endogenous components in the complex biological matrix of the incubation system. LC-MS/MS methods have been developed specifically for the sensitive and selective detection of terbinafine and its metabolites in biological samples. nih.gov

Table 1: Major Metabolic Pathways and Metabolites of Terbinafine

| Metabolic Pathway | Resulting Metabolite(s) | Description |

|---|---|---|

| N-demethylation | Desmethylterbinafine | Removal of a methyl group from the tertiary amine. |

| Alkyl Side Chain Oxidation | Carboxybutylterbinafine, Hydroxy metabolites | Oxidation of the t-butyl group, leading to alcohol and carboxylic acid formation. nih.gov |

| Deamination / N-dealkylation | 6,6-dimethyl-2-hepten-4-ynal (TBF-A) | Cleavage of the N-alkynyl group, forming a reactive aldehyde. researchgate.netnih.gov |

| Dihydrodiol Formation | Terbinafine dihydrodiol | Epoxidation of the naphthalene (B1677914) ring followed by hydrolysis. nih.gov |

Microsomal and Hepatocyte Incubation Systems

Cytochrome P450 (CYP) Isoform Contributions to Terbinafine Metabolism

Terbinafine undergoes extensive metabolism mediated by multiple CYP450 enzymes. nih.gov Identifying which specific CYP isoforms are responsible for the drug's clearance is vital for predicting potential drug-drug interactions.

Studies using recombinant human CYP enzymes and specific chemical inhibitors have shown that at least seven different CYP isoforms are involved in terbinafine metabolism. nih.gov

Major Contributors : Research indicates that CYP2C9, CYP1A2, and CYP3A4 are the most important enzymes for the total metabolism of terbinafine. nih.gov More recent studies have highlighted the dominant roles of CYP2C19 and CYP3A4 in terbinafine's metabolic clearance and bioactivation. nih.govresearchgate.net

Pathway Specificity : Different enzymes contribute to different pathways. For instance, N-demethylation is primarily mediated by CYP2C9, CYP2C8, and CYP1A2, while deamination is mainly handled by CYP3A4. nih.gov

CYP2D6 Inhibition : Terbinafine is a potent competitive inhibitor of the CYP2D6 enzyme. nih.govhres.canih.gov This is a clinically significant finding, as co-administration of terbinafine can increase the plasma concentrations of other drugs that are primarily metabolized by CYP2D6, such as certain antidepressants and beta-blockers. hres.capharmgkb.orgmedsafe.govt.nz In fact, terbinafine can convert individuals who are normally extensive metabolizers via CYP2D6 into poor metabolizer status. pharmgkb.orgmedsafe.govt.nz

Table 2: Contribution of CYP Isoforms to Terbinafine Metabolic Pathways

| Metabolic Pathway | Contributing CYP Isoform(s) |

|---|---|

| N-demethylation | CYP2C9, CYP2C8, CYP1A2, CYP2C19 nih.govnih.gov |

| Deamination | CYP3A4 nih.gov |

| Alkyl Side Chain Oxidation | CYP1A2, CYP2C8, CYP2C9, CYP2C19 nih.gov |

| Dihydrodiol Formation | CYP2C9, CYP1A2 nih.gov |

| Formation of TBF-A | CYP2C19, CYP3A4 nih.gov |

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov A C-D bond is stronger and requires more energy to break than a C-H bond. Therefore, if the cleavage of a C-H bond is the rate-determining step of a metabolic reaction, the deuterated compound (e.g., Terbinafine-d7) will be metabolized more slowly than its non-deuterated counterpart. bioscientia.de

This principle can be exploited to study enzyme reaction mechanisms. By strategically placing deuterium atoms at different positions on the terbinafine molecule, researchers can determine which sites are most susceptible to metabolic attack and probe the rate-limiting steps of the enzymatic reactions catalyzed by CYP450s. For example, if deuteration of the N-methyl group in terbinafine significantly slows the rate of N-demethylation, it provides evidence that the cleavage of a C-H bond on that methyl group is a key step in the reaction mechanism. This "metabolic switching" can sometimes be used intentionally in drug design to slow metabolism, potentially improving a drug's pharmacokinetic profile. nih.govnedmdg.org

Role of Specific CYP Enzymes (e.g., CYP2D6) in Biotransformation

Glucuronidation and Other Phase II Metabolic Pathways

Following Phase I reactions, which introduce or expose polar functional groups, drug metabolites often undergo Phase II conjugation reactions. longdom.org These reactions attach small, polar, endogenous molecules to the drug, further increasing its water solubility and facilitating its excretion from the body. drughunter.comresearchgate.net

The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. longdom.org For terbinafine, the hydroxy metabolites produced during Phase I oxidation are found in plasma and urine as glucuronide conjugates. nih.gov While the parent terbinafine and its primary metabolites account for a large portion of the drug-related material in plasma, a significant fraction of the dose is excreted in urine as various conjugated metabolites, indicating that Phase II metabolism is a major route of elimination. nih.gov

The use of this compound is also advantageous for studying these Phase II pathways. The deuterium label is carried through the entire metabolic sequence, allowing for the tracing and quantification of the final glucuronide and other conjugates using LC-MS/MS. This provides a complete understanding of the drug's disposition, from initial oxidation by CYPs to final conjugation and clearance.

Quantitative Metabolic Profiling Using this compound as an Internal Standard

In the quantitative analysis of terbinafine and its metabolites in biological matrices, the use of a stable isotope-labeled internal standard (IS) is crucial for achieving accurate and precise results. nih.gov this compound, a deuterated analog of terbinafine, serves as an ideal internal standard for this purpose, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. researchgate.netnih.gov The fundamental principle behind using a stable isotope-labeled IS is that it behaves nearly identically to the analyte (terbinafine) during sample preparation, chromatography, and ionization, but is distinguishable by its higher mass. nih.govuu.nl This co-eluting, mass-differentiated standard effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantification. uu.nlresearchgate.net

Research has established robust LC-MS/MS methods for the determination of terbinafine in human plasma, where Terbinafine-d7 is consistently employed as the internal standard. researchgate.netnih.gov These methods are characterized by their high sensitivity, selectivity, and throughput. nih.govdntb.gov.ua Sample preparation typically involves either protein precipitation with acetonitrile (B52724) or liquid-liquid extraction. researchgate.netnih.govnih.gov The protein precipitation method is noted for its simplicity and speed. researchgate.netnih.gov Following extraction, the samples are separated using a C18 chromatographic column. researchgate.netnih.govnih.gov

Quantification is achieved by using a mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). researchgate.netnih.govnih.gov In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For terbinafine, the common transition is m/z 292.2 → 141.1 or 292.5 → 141.1, while for Terbinafine-d7, the transition is m/z 299.1 → 148.2 or 299.5 → 148.1. researchgate.netnih.govdntb.gov.uanih.gov The use of these specific transitions ensures high selectivity, minimizing interference from other components in the biological matrix. nih.gov

The validation of these analytical methods has demonstrated excellent performance characteristics, confirming their suitability for pharmacokinetic and bioequivalence studies. researchgate.netnih.gov The methods show good linearity over wide concentration ranges, typically from 1.00 ng/mL to 2000 ng/mL or 2.00 ng/mL to 1200 ng/mL. nih.govdntb.gov.uanih.gov The precision and accuracy are well within the acceptable limits set by regulatory guidelines. nih.govnih.gov

The following tables summarize the parameters and findings from various studies utilizing this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters for Terbinafine Quantification Using Terbinafine-d7 IS This interactive table outlines the typical conditions used in analytical methods.

| Parameter | Description | Source(s) |

|---|---|---|

| Internal Standard | Terbinafine-d7 | researchgate.net, nih.gov, nih.gov |

| Biological Matrix | Human Plasma | researchgate.net, nih.gov, nih.gov |

| Sample Preparation | Protein Precipitation (Acetonitrile) or Liquid-Liquid Extraction (Ethyl acetate: n-hexane) | researchgate.net, nih.gov |

| Chromatography | C18 Column | researchgate.net, nih.gov, nih.gov |

| Mobile Phase | Acetonitrile or Methanol (B129727) and 0.1% Formic Acid in water (gradient or isocratic elution) | researchgate.net, nih.gov, nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net, nih.gov, nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | researchgate.net, nih.gov |

| MRM Transition (Terbinafine) | m/z 292.2 → 141.1 or m/z 292.5 → 141.1 | nih.gov, nih.gov |

| MRM Transition (Terbinafine-d7) | m/z 299.1 → 148.2 or m/z 299.5 → 148.1 | nih.gov, nih.gov |

Table 2: Method Validation and Performance Data This interactive table presents the detailed research findings on method performance.

| Parameter | Finding | Source(s) |

|---|---|---|

| Linearity Range | 1.00 - 2000 ng/mL | nih.gov, dntb.gov.ua |

| 2.00 - 1200 ng/mL | researchgate.net, nih.gov | |

| Correlation Coefficient (r²) | ≥ 0.9984 | nih.gov, dntb.gov.ua |

| Lower Limit of Quantitation (LLOQ) | 0.0679 ng/mL | nih.gov |

| 1.00 ng/mL | nih.gov | |

| 2.00 ng/mL | nih.gov | |

| Intra-batch Precision (%CV) | < 8.2% | researchgate.net, nih.gov |

| 1.8 - 3.2% | nih.gov, dntb.gov.ua | |

| Inter-batch Precision (%CV) | < 8.2% | researchgate.net, nih.gov |

| 2.1 - 4.5% | nih.gov, dntb.gov.ua | |

| Accuracy (Relative Error, %RE) | -6.5% to 10.2% | researchgate.net, nih.gov |

| Application | Bioequivalence studies in healthy subjects | researchgate.net, nih.gov, nih.gov |

These validated methods, leveraging this compound, have been successfully applied to clinical research, specifically in bioequivalence studies comparing different formulations of terbinafine hydrochloride tablets. researchgate.netnih.govnih.gov The reliability afforded by the deuterated internal standard ensures that the pharmacokinetic parameters derived from these studies are accurate, forming a solid basis for regulatory assessment. nih.govnih.gov The major advantages of these methods include high sensitivity, the need for only a small volume of plasma (e.g., 100 μL), and short analysis times, which are beneficial for high-throughput clinical trial sample analysis. nih.govdntb.gov.ua

Pre Clinical Pharmacokinetic Research Utilizing Terbinafine D7 Hcl

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Oral Absorption and First-Pass Metabolism Assessment in Non-Human Species

Following oral administration, terbinafine (B446) is rapidly absorbed in several animal species, with plasma detection occurring within 0.25 to 0.5 hours in mice, rats, and dogs. fda.govfda.gov The extent of systemic absorption ranges from 50% to 80% in mice, rats, and rabbits, and between 20% and 90% in dogs. fda.gov Peak plasma concentrations (Cmax) are typically reached between 2 to 8 hours, depending on the species and dosage. fda.govfda.gov

A significant first-pass metabolism is observed across species, which reduces the bioavailability of the drug. fda.govnih.govmerckvetmanual.com For instance, in dogs, the bioavailability is greater than 46%, while in cats it is 31%. merckvetmanual.com Horses, however, exhibit lower relative bioavailability and consequently much lower plasma concentrations compared to dogs, which is attributed to a high degree of first-pass metabolism. merckvetmanual.com The rapid appearance of metabolites, within 15 minutes in horses and 30 minutes in dogs, further supports the occurrence of extensive first-pass metabolism. merckvetmanual.com

Tissue Distribution and Accumulation Investigations

Terbinafine is highly lipophilic and keratophilic, leading to extensive distribution into tissues, particularly adipose tissue, skin, and nails. nih.govdrugbank.comnih.govijnrd.org This characteristic results in accumulation in these tissues. drugbank.comnih.govijnrd.org

In rats, after intravenous administration, terbinafine shows preferential distribution to adipose tissue and skin, with tissue-to-plasma partition coefficients (K(p)) of 49 and 45, respectively. nih.gov This extensive uptake into peripheral tissues contributes to the drug's long elimination half-life. nih.gov Conversely, uptake into the brain and muscle is significantly lower, with K(p) values of 1.3 and 1.0, respectively. nih.gov Following an oral dose in rats, the highest concentration of radioactivity at 2 hours post-dose was found in the liver, followed by plasma and adrenals. fda.gov By 24 hours, the highest concentration was observed in fat. fda.gov

In dogs, terbinafine does not appear to concentrate in the stratum corneum or sebum to the same extent as in other species, suggesting it does not accumulate significantly in the skin or hair of this species. merckvetmanual.com In contrast, it does concentrate in the hair of cats. merckvetmanual.com

Studies in rabbits have investigated the ocular distribution of terbinafine after topical administration. karger.comnih.govresearchgate.netkarger.com Following application of a 0.2% terbinafine ointment, the drug penetrated the cornea and aqueous humor, reaching peak concentrations at 30 minutes. karger.comnih.govresearchgate.netkarger.com

Table 1: Terbinafine Tissue Distribution in Animal Models

| Animal Model | Tissue | Key Findings | Reference |

|---|---|---|---|

| Rat | Adipose Tissue | High preferential distribution (K(p) = 49) | nih.gov |

| Skin | High preferential distribution (K(p) = 45) | nih.gov | |

| Brain | Significantly lower uptake (K(p) = 1.3) | nih.gov | |

| Muscle | Significantly lower uptake (K(p) = 1.0) | nih.gov | |

| Liver | Highest concentration 2 hours post-oral dose | fda.gov | |

| Fat | Highest concentration 24 hours post-oral dose | fda.gov | |

| Dog | Skin/Hair | Does not significantly concentrate | merckvetmanual.com |

| Cat | Hair | Concentrates in hair | merckvetmanual.com |

| Rabbit | Cornea | Penetrates and reaches peak concentration at 30 min | karger.comnih.govresearchgate.netkarger.com |

Excretion Pathways and Mass Balance Studies (excluding clinical data)

The primary route of elimination for terbinafine and its metabolites varies among animal species. In rats, mice, and dogs, the major route of elimination is through the bile, with a significant portion of the parent drug and its metabolites being excreted in the feces. fda.gov Specifically in rats, approximately 71% of the absorbed dose is excreted in the feces, while only 0.5-2% of the parent drug is eliminated in the urine. fda.gov In contrast, for rabbits, the renal route is the primary pathway for elimination. fda.gov The unmetabolized parent drug is generally not found in the urine. drugbank.com

Pharmacokinetic Parameter Determination in Non-Human Species

Systemic Clearance and Volume of Distribution

The systemic clearance and volume of distribution of terbinafine have been determined in various animal models, reflecting its extensive distribution and metabolism.

In rats, following intravenous administration, the estimated clearance of terbinafine was 2 L/h/kg, and the volume of distribution at a steady state was 6 L/kg. nih.gov

Pharmacokinetic studies in red-tailed hawks showed that the volume of distribution decreased with increasing doses, averaging 76.8 ± 38.06 mL/kg for a 15 mg/kg dose and decreasing to 55.2 ± 17.4 mL/kg for a 30 mg/kg dose, suggesting accumulation in deep tissues. nih.gov

Half-Life Determination in Various Animal Models

The elimination half-life of terbinafine varies across different animal species, influenced by factors such as the extent of tissue distribution and metabolic rate.

In rats, after intravenous administration, the plasma concentrations of terbinafine declined in a triexponential fashion, with an estimated elimination half-life of 10 hours. nih.gov Another study reported a terminal half-life of approximately 70 hours in rats following oral administration. fda.gov

Studies in dogs have reported a plasma half-life of approximately 8-9 hours. merckvetmanual.com Specifically, in Greyhound dogs, the geometric mean half-life was 8.6 hours. nih.gov

In horses, the plasma half-life is similar to that in dogs, at around 8-9 hours, with a geometric mean of 8.1 hours reported in one study. nih.govmerckvetmanual.com

Topical administration in rabbits resulted in detectable concentrations in the cornea for up to 240 minutes, although the drug was undetectable in the aqueous humor after 120 minutes, indicating a relatively short half-life in these ocular tissues. karger.comnih.govresearchgate.net

In red-tailed hawks, the harmonic mean half-life was biphasic, with initial values of 14.7 ± 6.67 hours, 17.5 ± 8.7 hours, and 13.3 ± 5.03 hours for 15, 30, and 60 mg/kg doses, respectively. nih.gov

Table 2: Elimination Half-Life of Terbinafine in Various Animal Models

| Animal Model | Elimination Half-Life | Reference |

|---|---|---|

| Rat | 10 hours (IV), ~70 hours (oral) | fda.govnih.gov |

| Dog | ~8-9 hours | merckvetmanual.com |

| Greyhound Dog | 8.6 hours (geometric mean) | nih.gov |

| Horse | ~8-9 hours, 8.1 hours (geometric mean) | nih.govmerckvetmanual.com |

| Rabbit (Ocular) | < 120-240 minutes | karger.comnih.govresearchgate.net |

| Red-Tailed Hawk | 13.3 - 17.5 hours (initial phase) | nih.gov |

Mechanistic Pharmacokinetic Modeling and Simulation (e.g., PBPK models for animal data)

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in animals and humans. researchgate.net These models are mechanistic, incorporating physiological data (like tissue size and blood flow rates) and compound-specific properties to simulate concentration-time profiles in various organs and plasma. researchgate.net

In the preclinical evaluation of terbinafine, PBPK models have been instrumental in understanding its disposition and for interspecies scaling. A notable PBPK model for terbinafine was developed based on data from studies in rats. nih.govasm.org This model comprised multiple tissue compartments and was developed using concentration-time data from rats following intravenous administration of terbinafine. nih.gov The model assumed that most tissues function as well-stirred compartments with limitations determined by perfusion rates. nih.gov However, for tissues like skin and testes, the uptake of terbinafine was better described by a model incorporating a membrane permeability rate limitation. nih.gov

A key aspect of developing PBPK models for cross-species extrapolation is the assumption regarding the tissue-to-plasma partition coefficient (Kp). For terbinafine, a PBPK model was established to predict its concentration in human plasma and tissues by assuming that the Kp values are identical among different mammal species. nih.govresearchgate.net This model, initially built with rat data, was then scaled up to predict human pharmacokinetics, taking oral absorption into account. nih.gov The scaled-up model successfully predicted published terbinafine concentration-time data in humans for both single and multiple oral dose regimens. nih.gov

Comparative Pharmacokinetics Across Animal Species

The pharmacokinetic profile of terbinafine has been investigated in a variety of animal species, revealing both similarities and notable differences. These studies are essential for veterinary medicine and for the extrapolation of animal data to humans during drug development.

Absorption of terbinafine following oral administration is generally rapid, though the time to reach maximum plasma concentration (Tmax) varies. In cats, Greyhounds, and horses, the Tmax is relatively short, at approximately 1.33, 2.00, and 1.73 hours, respectively. nih.govnih.gov In contrast, some avian species, such as red-tailed hawks and African penguins, exhibit a slower absorption rate. nih.gov

The peak plasma concentration (Cmax) and the area under the curve (AUC), which reflects total drug exposure, show considerable variation across species. For example, after a 30 mg/kg oral dose, the Cmax in Greyhounds was substantially higher (4.01 μg/mL) than in cats (3.22 μg/mL). nih.govnih.gov Horses administered a 20 mg/kg dose showed a much lower Cmax of 0.31 μg/mL. nih.gov These differences are also reflected in the AUC, highlighting significant variations in bioavailability and/or clearance between species. nih.gov

The elimination half-life (T½) of terbinafine is remarkably similar among several mammalian species. In cats, Greyhounds, and horses, the oral T½ is approximately 8.01, 8.6, and 8.1 hours, respectively. nih.govnih.gov However, the half-life can be significantly longer in other species, such as red-tailed hawks (17.5 hours) and African penguins (17.0 hours). nih.gov In rats, the terminal half-life of radioactivity associated with terbinafine after an oral dose was reported to be around 70 hours. fda.gov

Terbinafine is highly lipophilic and demonstrates extensive tissue distribution, which is consistent across different animal species. hres.ca The apparent volume of distribution was found to be larger than total body water in all tested animals, a finding that is comparable to observations in humans. nih.gov Furthermore, terbinafine exhibits strong binding to plasma proteins (>99%) in the plasma of humans, dogs, and rabbits. nih.gov

Table 1: Comparative Oral Pharmacokinetic Parameters of Terbinafine in Various Animal Species

Data sourced from references nih.gov and nih.gov.

Table of Mentioned Compounds

Advanced Research Applications of Terbinafine D7 Hcl

Isotope Effects on Terbinafine’s Biochemical Interactions (excluding clinical outcomes)

The introduction of deuterium (B1214612) into the terbinafine (B446) structure can elicit a deuterium kinetic isotope effect (DKIE), a phenomenon where the rate of a chemical reaction slows down when a hydrogen atom involved in a rate-determining step is replaced by deuterium. google.com This is because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, requiring more energy to break. google.com Researchers exploit this effect to probe the mechanisms of drug metabolism without altering the drug's fundamental pharmacological target interaction.

Terbinafine undergoes extensive hepatic metabolism, with N-demethylation being a significant pathway. researchgate.net The DKIE can be used to investigate the specific contribution of enzymatic pathways, such as those mediated by cytochrome P450 (CYP) enzymes, to terbinafine's breakdown. By comparing the metabolic rate of terbinafine with that of Terbinafine-d7 HCl, researchers can determine if the cleavage of a C-H bond on the naphthalene (B1677914) moiety is a rate-limiting step in any of its metabolic transformations. While the deuterium in this compound is on the naphthalene ring and not the N-methyl group, this specific labeling helps to dissect other potential metabolic pathways involving the aromatic ring system.

Studies on other deuterated compounds have shown that this substitution can significantly slow down CYP-mediated metabolism, thereby providing a clearer picture of the enzyme's role and the specific site of metabolic attack. drugbank.com For terbinafine, this allows for a mechanistic exploration of its interaction with squalene (B77637) epoxidase, its primary therapeutic target. researchgate.net While terbinafine is a potent non-competitive inhibitor of this enzyme, understanding how subtle structural changes affect binding and inhibitory kinetics is crucial. medchemexpress.com The use of deuterated analogs helps confirm that the core pharmacophore remains the active component and that metabolic liabilities can be modified without impacting the primary biochemical interaction.

| Metabolic Pathway | Enzyme System | Rate-Determining Step | Expected Effect of Deuteration (on Naphthalene Ring) | Research Implication |

|---|---|---|---|---|

| N-demethylation | CYP Isozymes (e.g., CYP2C9, CYP3A4, CYP2C19) | C-H bond cleavage at the N-methyl group | No significant DKIE expected from naphthalene deuteration | Confirms that naphthalene ring metabolism is separate from N-demethylation. |

| Ring Hydroxylation | CYP Isozymes | Aromatic C-H bond cleavage | Significant DKIE expected; slower hydroxylation rate | Allows researchers to quantify the contribution of this pathway to overall metabolism. |

| N-dealkylation (N-denaphthylation) | CYP Isozymes | Cleavage of the N-C bond to the naphthalene ring | Potential secondary isotope effect on enzyme binding/conformation | Provides insight into the enzyme's active site and the mechanism of N-dealkylation. researchgate.net |

Use in Investigating Drug-Drug Interactions at a Mechanistic Level (excluding clinical outcomes)

This compound is an indispensable tool for elucidating the mechanisms of drug-drug interactions (DDIs) at a pre-clinical level. In vivo studies have shown that terbinafine is a potent inhibitor of the CYP2D6 isozyme and is also metabolized by other CYPs. rxlist.com This creates a potential for DDIs when co-administered with other drugs that are substrates, inhibitors, or inducers of these enzymes.

The primary application of this compound in this context is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays. ijnrd.orgbioone.org To investigate how a new chemical entity (NCE) affects terbinafine's metabolism, researchers can incubate the NCE with human liver microsomes and terbinafine. By adding a known amount of this compound to each sample before processing, they can accurately quantify the concentration of the non-deuterated terbinafine.

The deuterated standard co-elutes with the analyte but is distinguished by its higher mass. It compensates for any variability or loss during sample extraction, preparation, and injection, ensuring the precision and accuracy of the results. ijnrd.org This allows for a definitive assessment of whether the NCE inhibits or induces terbinafine's metabolism and by what magnitude. For example, a study might show that in the presence of a strong CYP3A4 inhibitor, the rate of terbinafine metabolism is significantly reduced, confirming a mechanistic link. rxlist.com These in vitro DDI studies are crucial for predicting potential interactions long before human clinical trials. europa.eu

| Experimental Condition | Description | Role of this compound | Measured Outcome | Mechanistic Insight |

|---|---|---|---|---|

| Control | Terbinafine incubated with human liver microsomes. | Internal standard for quantification. | Baseline metabolic rate of terbinafine. | Establishes the standard metabolic profile. |

| Test Condition 1 | Terbinafine incubated with microsomes and a known CYP3A4 inhibitor (e.g., ketoconazole). rxlist.com | Internal standard for quantification. | Significantly decreased metabolic rate of terbinafine. | Confirms that terbinafine is a substrate of CYP3A4. |

| Test Condition 2 | Terbinafine incubated with microsomes and a known CYP inducer (e.g., rifampin). rxlist.com | Internal standard for quantification. | Significantly increased metabolic rate of terbinafine. | Confirms the role of induction in terbinafine's clearance pathway. |

Development of Advanced In Vitro Models for Drug Disposition Studies

Modern drug development is moving towards more complex and physiologically relevant in vitro systems, such as 3D tissue models and organ-on-a-chip platforms, to better predict human outcomes. shu.ac.uk this compound plays a key role in the validation and application of these models for studying drug disposition (absorption, distribution, metabolism, and excretion).

A notable application is in the quantitative assessment of drug penetration in 3D living skin equivalent models. shu.ac.uk Researchers have used this compound as an internal standard in quantitative mass spectrometry imaging (QMSI) to map the distribution of terbinafine in a full-thickness skin model. shu.ac.uk In these experiments, the non-deuterated terbinafine formulation is applied to the skin model. After an incubation period, the tissue is sectioned, and a matrix is applied for MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging).

To achieve accurate quantification, this compound is microspotted onto the tissue section or included in the calibration standards. shu.ac.uk By comparing the signal intensity of terbinafine to that of the deuterated standard at each pixel, a precise concentration map of the drug throughout the different layers of the skin model (e.g., epidermis, dermis) can be generated. shu.ac.uk This technique allows for the detailed evaluation of how different formulations or penetration enhancers affect drug delivery, providing data that is far more granular than traditional methods that rely on tissue homogenization. shu.ac.uk

| Parameter | Methodology | Role of this compound | Result |

|---|---|---|---|

| Drug Application | Topical application of a 1% terbinafine formulation to a living skin equivalent model. | Not directly used in application. | N/A |

| Quantification Method | MALDI-QMSI of tissue cross-sections. | Used as a spotted internal standard on the tissue for signal normalization. | Generated a quantitative map of terbinafine distribution. |

| Comparison Analysis | LC-MS/MS of homogenized epidermal tissue. | Used as an internal standard in the LC-MS/MS analysis. | Validated the QMSI results, showing no significant difference between the two methods. |

| Data Output | Concentration of terbinafine in mg per gram of tissue. | Ensures accuracy of the final concentration value. | 0.20 ± 0.072 mg/g (QMSI) vs. 0.28 ± 0.040 mg/g (LC/MS/MS) for one formulation. |

Standardization of Analytical Methods for Related Impurities and Metabolites